Fmoc-NIP-OH

Descripción

The exact mass of the compound Fmoc-3-carboxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-NIP-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-NIP-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

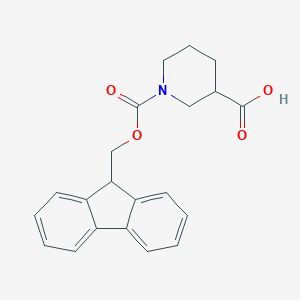

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXGQXNIBNREL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373259 |

Source

|

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158922-07-7 |

Source

|

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NIP-OH: Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NIP-OH, chemically known as (S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid, is a non-proteinogenic amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique cyclic structure, derived from nipecotic acid, imparts conformational constraints on the resulting peptides, a feature of significant interest in drug design and development for modulating biological activity and metabolic stability. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with Fmoc-NIP-OH.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of Fmoc-NIP-OH is presented in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | [1] |

| Synonyms | Fmoc-L-nipecotic acid, Fmoc-(S)-nipecotic acid, L-1-Fmoc-Nipecotic acid, Fmoc-3-carboxypiperidine | [2] |

| CAS Number | 193693-68-4 | [1][3] |

| Molecular Formula | C₂₁H₂₁NO₄ | [2] |

| Molecular Weight | 351.40 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Specifically, 55 mg/mL (156.52 mM) in DMSO, where sonication is recommended.[4] Insoluble in water. | [4][5][6] |

| Storage Conditions | Store at -20°C for long-term stability.[4] Shipped at ambient temperature.[2] | [2][4] |

Chemical Structure

The structure of Fmoc-NIP-OH consists of three key components: the nipecotic acid core, a piperidine-3-carboxylic acid, which provides the cyclic backbone; the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the piperidine nitrogen, which is crucial for stepwise peptide synthesis; and the carboxylic acid group, which participates in peptide bond formation.

References

Fmoc-NIP-OH: A Technical Guide to its Mechanism of Action in Peptide Folding

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide science and drug discovery, the precise control of peptide conformation is paramount to achieving desired biological activity and therapeutic efficacy. Fmoc-NIP-OH (N-α-Fmoc-L-nipecotic acid) has emerged as a valuable building block in solid-phase peptide synthesis (SPPS) for its ability to induce specific secondary structures, particularly β-turns. This in-depth technical guide elucidates the mechanism of action through which Fmoc-NIP-OH influences peptide folding, providing researchers with the foundational knowledge to strategically incorporate this constrained amino acid into their peptide designs. We will delve into the structural rationale, experimental evidence, and detailed protocols for the synthesis and analysis of nipecotic acid-containing peptides.

Core Mechanism of Action: The Role of the Piperidine Ring

The primary mechanism by which Fmoc-NIP-OH directs peptide folding lies in the conformational constraints imposed by its rigid piperidine ring structure. Unlike linear amino acids which possess a higher degree of rotational freedom around their φ (phi) and ψ (psi) dihedral angles, the cyclic nature of nipecotic acid significantly restricts these angles. This inherent rigidity has two major consequences for the peptide backbone:

-

Induction of β-Turns: The constrained dihedral angles of the nipecotic acid residue often favor the geometry required for the formation of β-turns. A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a crucial feature in the folding of many biologically active peptides and proteins. By positioning Fmoc-NIP-OH at the i+1 or i+2 position of a putative turn, the piperidine ring can act as a template, forcing the peptide backbone to adopt the necessary turn conformation.

-

Influence on cis/trans Isomerization: The incorporation of a cyclic amino acid can influence the equilibrium of the cis and trans isomers of the preceding peptide bond (the X-NIP bond). While the trans conformation is generally favored for most peptide bonds, the steric constraints imposed by the piperidine ring can increase the population of the cis isomer. The cis conformation is a key feature of certain types of turns and can significantly alter the overall three-dimensional structure and biological activity of a peptide.

The logical relationship of how the structural features of Fmoc-NIP-OH lead to a defined peptide conformation is illustrated below.

Caption: Logical flow from the structural properties of Fmoc-NIP-OH to its impact on peptide conformation.

Quantitative Data on Conformational Effects

While extensive quantitative data specifically for Fmoc-NIP-OH is still an active area of research, studies on analogous cyclic amino acids provide valuable insights into the expected energetic and structural changes. The following table summarizes typical quantitative data obtained from studies of peptides containing cyclic amino acids compared to their acyclic counterparts.

| Parameter | Method | Typical Observation for Cyclic Amino Acid Incorporation | Significance in Peptide Folding |

| Dihedral Angles (φ, ψ) | NMR Spectroscopy, X-ray Crystallography | Restricted to a narrow range of values (e.g., φ ≈ -60° to -80°, ψ ≈ +120° to +150° for turn-inducing residues) | Direct evidence of conformational constraint and turn induction. |

| cis/trans Isomer Ratio (X-Cyc) | 2D NMR (NOESY/ROESY) | Increased population of the cis isomer (e.g., from <5% to 10-40%) | Significant alteration of the peptide backbone trajectory. |

| Turn Population | Circular Dichroism (CD), NMR | Increased percentage of β-turn or other ordered structures | Indicates a shift in the conformational equilibrium towards a folded state. |

| Thermodynamic Stability (ΔG°) | Thermal or Chemical Denaturation (monitored by CD) | May show a modest increase in stability (e.g., 0.5 - 2 kcal/mol) for peptides designed to fold | Quantifies the energetic contribution of the cyclic residue to the folded state. |

| ³J(HN,Hα) Coupling Constants | NMR Spectroscopy | Values consistent with specific turn types (e.g., small values for the i+2 residue in a type II β-turn) | Provides information about the backbone dihedral angles. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Nipecotic Acid-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing an Fmoc-NIP-OH residue using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-NIP-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure/HOBt in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-NIP-OH, follow the same coupling procedure.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

The experimental workflow for SPPS is visualized in the following diagram.

Caption: General workflow for the solid-phase synthesis of a peptide.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure content of peptides in solution.

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide in the desired buffer at a concentration of approximately 0.1-0.2 mg/mL.

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the wavelength range (e.g., 190-260 nm).

-

Set the scanning speed, bandwidth, and number of accumulations.

-

-

Blank Measurement: Record the spectrum of the buffer alone.

-

Sample Measurement: Record the spectrum of the peptide solution.

-

Data Processing:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

-

-

Analysis: Analyze the CD spectrum for characteristic secondary structure signals:

-

β-turn: A negative band around 205 nm and a positive band around 220-230 nm can be indicative of a β-turn.

-

α-helix: Negative bands at ~208 nm and ~222 nm and a positive band at ~193 nm.

-

Random Coil: A strong negative band around 198 nm.

-

Structural Elucidation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides detailed atomic-level information about the peptide's conformation in solution.

Materials:

-

Purified peptide (isotopic labeling, e.g., ¹³C, ¹⁵N, may be required for complex peptides)

-

Appropriate deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O)

-

NMR spectrometer (≥ 500 MHz)

Procedure:

-

Sample Preparation: Dissolve the peptide in the deuterated solvent to a final concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and spectral dispersion.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Short-range NOEs (dαN(i, i+1), dNN(i, i+1)) are used for sequential assignment, while medium-range NOEs (dαN(i, i+2), dNN(i, i+2), dαN(i, i+3)) are crucial for identifying turn structures.

-

-

Data Processing and Analysis:

-

Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential assignment of all proton resonances.

-

Identify and quantify NOE cross-peaks. The presence of a dNN(i+1, i+2) NOE along with a weak or absent dαN(i+1, i+2) NOE is characteristic of a β-turn.

-

-

Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).

The following diagram illustrates the workflow for determining a peptide's 3D structure using NMR.

Caption: Workflow for 3D structure determination of a peptide by NMR spectroscopy.

Conclusion

Fmoc-NIP-OH serves as a powerful tool for peptide chemists and drug developers seeking to impose conformational constraints and induce specific secondary structures within synthetic peptides. Its rigid piperidine ring acts as a molecular scaffold, predisposing the peptide backbone to adopt turn-like conformations and influencing the local cis/trans isomerization of the preceding peptide bond. By understanding the fundamental mechanism of action and employing the detailed experimental protocols for synthesis and structural analysis outlined in this guide, researchers can rationally design and develop novel peptides with enhanced biological activity, stability, and therapeutic potential. The continued exploration of such conformationally constrained amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.

Fmoc-NIP-OH: A Technical Guide to Engineering Beta-Turn Conformations in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide design and drug discovery, the precise control of secondary structure is paramount for modulating biological activity, stability, and bioavailability. The beta-turn, a ubiquitous secondary structural motif, is critical for molecular recognition and protein folding. This technical guide provides an in-depth exploration of Fmoc-NIP-OH (Fmoc-L-nipecotic acid), a conformationally constrained, cyclic beta-amino acid, as a potent inducer of beta-turn conformations in synthetic peptides. This document details the chemical properties of Fmoc-NIP-OH, the theoretical basis for its turn-inducing capabilities, and presents a synopsis of relevant experimental data. Detailed experimental protocols for the incorporation of Fmoc-NIP-OH into peptides and their subsequent structural analysis are provided to facilitate its application in research and drug development.

Introduction: The Significance of Beta-Turns and Peptidomimetics

Peptides are key players in a vast array of physiological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions. However, their therapeutic potential is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The adoption of a specific three-dimensional structure is often a prerequisite for biological activity. Beta-turns, which are characterized by a 180° reversal in the peptide backbone, are one of the most common secondary structural motifs, typically composed of four amino acid residues. They are frequently found on the surface of proteins and are crucial for mediating interactions between proteins and their ligands.

The induction of stable beta-turn conformations in synthetic peptides is a key strategy in the design of peptidomimetics – molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of conformationally constrained amino acids is a powerful approach to achieve this. Fmoc-NIP-OH, a derivative of L-nipecotic acid, is a prime candidate for this purpose due to its cyclic and beta-amino acid nature, which restricts the available conformational space of the peptide backbone, thereby predisposing it to adopt a turn structure.

Fmoc-NIP-OH: Chemical Properties and Structural Rationale for Beta-Turn Induction

Fmoc-NIP-OH, or (S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of the cyclic beta-amino acid nipecotic acid. The piperidine ring imposes significant conformational constraints on the peptide backbone, limiting the permissible values of the backbone dihedral angles (phi, φ and psi, ψ). This inherent rigidity is the primary reason for its utility as a beta-turn inducer.

Table 1: Physicochemical Properties of Fmoc-NIP-OH

| Property | Value |

| Chemical Formula | C21H21NO4 |

| Molecular Weight | 351.4 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis |

| Chirality | (S)-configuration |

The incorporation of a beta-amino acid, such as nipecotic acid, into a peptide chain introduces an additional methylene group into the backbone. This alters the hydrogen bonding patterns that define canonical secondary structures like alpha-helices and beta-sheets. However, the constrained cyclic structure of nipecotic acid can favor the formation of specific turn-like structures. Studies on oligomers of (S)-nipecotic acid have shown that they adopt a characteristic secondary structure in solution, as evidenced by circular dichroism spectroscopy[1][2]. This suggests a strong intrinsic propensity of the nipecotic acid residue to induce ordered conformations.

Furthermore, research on structurally related cyclic amino acids, such as 2,3-methanopipecolic acids, has demonstrated their ability to induce type VIa beta-turns when incorporated into peptides[3]. This provides a strong precedent for the turn-inducing capabilities of the six-membered ring of nipecotic acid.

Experimental Evidence and Data

While direct structural elucidation of a beta-turn induced by a single NIP residue in a complex peptide is not extensively documented in the literature, the following table summarizes the key findings from studies on nipecotic acid oligomers and related cyclic amino acids that support its role as a beta-turn inducer.

Table 2: Summary of Experimental Evidence for Nipecotic Acid-Induced Conformations

| Study Type | System Studied | Key Findings | Reference |

| Circular Dichroism (CD) Spectroscopy | Homooligomers of (S)-nipecotic acid | A profound change in the far-UV CD spectrum was observed from monomer to tetramer, indicating the adoption of a characteristic secondary structure for oligomers with four or more residues. | [1][2] |

| NMR Spectroscopy | Derivatives of nipecotic acid | Analysis of conformational equilibrium and intramolecular hydrogen bonding in various solvents. | [4] |

| Conformational Analysis | Peptides with 2,3-methanopipecolic acids | Incorporation at the i+2 position induces the formation of a type VIa beta-turn secondary structure in organic solvents. | [3] |

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-NIP-OH into a peptide sequence using solid-phase peptide synthesis (SPPS) and subsequent conformational analysis.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-NIP-OH

This protocol outlines the manual synthesis of a peptide incorporating a nipecotic acid residue. Standard Fmoc/tBu chemistry is employed.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-L-nipecotic acid (Fmoc-NIP-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure®/HOBt in DMF.

-

Add 4 equivalents of DIC to the activation mixture and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Incorporation of Fmoc-NIP-OH: Follow the same coupling procedure as in step 3, using Fmoc-L-nipecotic acid as the amino acid to be coupled.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conformational Analysis

4.2.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution.

Procedure:

-

Dissolve the purified peptide in an appropriate solvent (e.g., phosphate buffer, methanol, or trifluoroethanol) to a concentration of 0.1-0.2 mg/mL.

-

Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Analyze the resulting spectrum for characteristic features of beta-turns (e.g., a positive band around 205 nm and a negative band around 220-230 nm, though the exact positions and intensities can vary depending on the turn type and solvent).

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the peptide's conformation.

Procedure:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture).

-

Acquire a series of 1D and 2D NMR spectra, including:

-

1D 1H NMR: To observe the chemical shifts of the protons.

-

2D TOCSY (Total Correlation Spectroscopy): To assign the spin systems of the amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for defining the three-dimensional structure. Short-range NOEs (e.g., between adjacent residues) and medium-range NOEs (e.g., between residues i and i+2 or i+3) are indicative of turn conformations.

-

-

Analyze the chemical shifts, coupling constants, and NOE patterns to determine the dihedral angles and calculate a three-dimensional structure of the peptide.

4.2.3. X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

Procedure:

-

Screen for crystallization conditions using various commercially available kits and techniques (e.g., hanging drop or sitting drop vapor diffusion).

-

Once suitable crystals are obtained, collect X-ray diffraction data, preferably at a synchrotron source.

-

Process the diffraction data and solve the crystal structure to determine the precise atomic coordinates of the peptide, which will reveal the presence and type of any beta-turn.

Visualizations

Logical Relationship of Fmoc-NIP-OH in Peptidomimetic Design

Caption: Role of Fmoc-NIP-OH in peptidomimetic design.

Experimental Workflow for Peptide Synthesis and Analysis

Caption: Workflow for synthesis and analysis.

Conclusion

Fmoc-NIP-OH is a valuable tool for peptide chemists and drug developers seeking to impose conformational constraints and induce beta-turn structures in synthetic peptides. Its rigid, cyclic beta-amino acid framework provides a strong predisposition for turn formation, a hypothesis supported by studies on related systems. By following the detailed protocols for synthesis and structural analysis outlined in this guide, researchers can effectively utilize Fmoc-NIP-OH to engineer peptides with enhanced structural definition, leading to improved biological activity and therapeutic potential. Further research involving the systematic incorporation of Fmoc-NIP-OH into various peptide sequences and detailed structural characterization will undoubtedly solidify its role as a premier beta-turn-inducing building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Non-hydrogen-bonded secondary structure in beta-peptides: evidence from circular dichroism of (S)-pyrrolidine-3-carboxylic acid oligomers and (S)-nipecotic acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Conformational Analysis of Peptides Containing Fmoc-NIP-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-NIP-OH, an N-Fmoc protected derivative of nipecotic acid (piperidine-3-carboxylic acid), represents a class of cyclic amino acid analogues that can induce unique conformational constraints on peptide backbones. Understanding the three-dimensional structure of peptides containing Fmoc-NIP-OH is crucial for the rational design of peptidomimetics with tailored therapeutic properties. This technical guide provides an in-depth overview of the conformational analysis of such peptides, detailing experimental protocols and data interpretation.

Synthesis of Peptides Containing Fmoc-NIP-OH

The synthesis of peptides incorporating Fmoc-NIP-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The piperidine ring of nipecotic acid introduces a significant steric hindrance, which may necessitate optimized coupling conditions to ensure efficient peptide bond formation.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard protocol for the manual or automated synthesis of a peptide containing an Fmoc-NIP-OH residue is outlined below. Adjustments to coupling times and reagents may be necessary depending on the sequence.

-

Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the growing peptide chain is removed using a 20% solution of piperidine in DMF. This is typically a two-step process: a 5-minute treatment followed by a 15-minute treatment.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid (including Fmoc-NIP-OH) is activated and coupled to the deprotected N-terminus of the peptide chain. A common activation method involves the use of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). For sterically hindered residues like Fmoc-NIP-OH, extended coupling times or the use of more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

-

Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Conformational Analysis Techniques

The conformational preferences of peptides containing Fmoc-NIP-OH can be elucidated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are typically performed to obtain structural restraints.

-

Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable deuterated solvent (e.g., H₂O/D₂O (9:1), DMSO-d₆, or CD₃OH). The pH of aqueous samples is adjusted to a value where the peptide is stable and soluble.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies the spin systems of individual amino acid residues by revealing all scalar-coupled protons within a residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing through-space distance restraints that are crucial for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

¹H-¹⁵N HSQC (for ¹⁵N labeled samples): This experiment is used to assign backbone amide protons and nitrogens.

-

Measurement of ³J-coupling constants: The ³J(HNHα) coupling constants can be measured from high-resolution 1D or 2D spectra and provide information about the backbone dihedral angle φ.

The following table summarizes hypothetical ¹H NMR chemical shifts for a model peptide containing a nipecotic acid residue. Actual values will be sequence and solvent dependent.

| Residue | Hα (ppm) | Hβ (ppm) | Hγ (ppm) | Hδ (ppm) | Hε (ppm) | NH (ppm) |

| Ala1 | 4.35 | 1.38 | - | - | - | 8.20 |

| NIP2 | 3.10 | 1.75, 1.90 | 1.60, 1.80 | 2.90, 3.20 | 2.80, 3.15 | - |

| Ala3 | 4.25 | 1.35 | - | - | - | 8.10 |

Table 1: Hypothetical ¹H NMR chemical shift assignments for the model peptide Ac-Ala-NIP-Ala-NH₂.

The piperidine ring protons of the NIP residue are expected to show complex splitting patterns due to the ring's conformational flexibility. The absence of an amide proton for the NIP residue is a key identifying feature.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for rapidly assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.

-

Sample Preparation: A peptide solution of approximately 0.1-0.2 mg/mL is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) or solvent (e.g., methanol, trifluoroethanol). The buffer should have low absorbance in the far-UV region.

-

Instrument Setup: A CD spectrometer is purged with nitrogen gas. A quartz cuvette with a short path length (e.g., 0.1 cm) is used.

-

Blank Measurement: A spectrum of the buffer or solvent alone is recorded.

-

Sample Measurement: The spectrum of the peptide solution is recorded under the same conditions.

-

Data Processing: The blank spectrum is subtracted from the sample spectrum. The resulting data, typically in millidegrees, is converted to mean residue ellipticity ([θ]) using the following equation:

[θ] = (mdeg × 100) / (c × l × n)

where:

-

mdeg is the measured ellipticity in millidegrees

-

c is the molar concentration of the peptide

-

l is the path length of the cuvette in cm

-

n is the number of amino acid residues

-

Studies on oligomers of (S)-nipecotic acid have shown that they adopt a characteristic secondary structure in methanol, which is distinct from canonical α-helices or β-sheets.[1][2] The CD spectra of these oligomers show a strong negative band around 208 nm.[2] The exact shape and intensity of the CD spectrum for a peptide containing a single Fmoc-NIP-OH residue will depend on the overall conformation induced by the surrounding amino acids.

| Secondary Structure | Characteristic CD Bands (nm) |

| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Strong negative band around 200 nm |

| Nipecotic Acid Oligomer | Strong negative band around 208 nm[2] |

Table 2: Characteristic far-UV circular dichroism bands for different peptide secondary structures.

Computational Modeling

Molecular dynamics (MD) simulations can provide valuable insights into the conformational landscape of peptides containing Fmoc-NIP-OH. These simulations can help to refine structures determined by NMR and to explore the dynamic behavior of the peptide in solution.

-

System Setup: An initial 3D structure of the peptide is generated. This can be an extended conformation or a structure derived from preliminary NMR data.

-

Solvation: The peptide is placed in a simulation box and solvated with an explicit solvent model (e.g., TIP3P water).

-

Ionization and Neutralization: The protonation states of ionizable residues are set according to the desired pH, and counter-ions are added to neutralize the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble).

-

Production Run: A long MD simulation (typically hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

-

Analysis: The trajectory from the MD simulation is analyzed to determine the dominant conformations, hydrogen bonding patterns, and other structural parameters.

Conclusion

The conformational analysis of peptides containing Fmoc-NIP-OH requires a multi-faceted approach combining chemical synthesis, advanced spectroscopic techniques, and computational modeling. The incorporation of the rigid piperidine ring of nipecotic acid is expected to significantly influence the peptide's secondary structure, potentially leading to novel conformations with unique biological properties. The detailed experimental protocols and data interpretation guidelines presented in this technical guide provide a framework for researchers to systematically investigate the structure-activity relationships of this important class of modified peptides, ultimately aiding in the development of new and improved peptide-based therapeutics.

References

The Conformational Influence of Fmoc-N-isopropylglycine (Fmoc-NIP-OH) on Peptide Secondary Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, bioavailability, and target specificity. Among the vast arsenal of synthetic amino acids, N-alkylated residues, such as N-isopropylglycine (NIP), offer a powerful tool for inducing specific secondary structures. This technical guide provides a comprehensive overview of the effect of Fmoc-N-isopropylglycine (Fmoc-NIP-OH), a commercially available building block for solid-phase peptide synthesis (SPPS), on the conformational landscape of peptides. While direct quantitative studies on peptides incorporating Fmoc-NIP-OH are limited in publicly available literature, this guide synthesizes data from closely related N-alkylated and sterically hindered amino acids to elucidate its probable impact.

The Role of Steric Hindrance in Dictating Peptide Backbone Conformation

The introduction of an isopropyl group on the amide nitrogen of a glycine residue imposes significant steric constraints on the peptide backbone. This N-alkylation restricts the range of accessible phi (φ) and psi (ψ) dihedral angles, which define the conformation of the polypeptide chain. Unlike the conformationally flexible glycine, N-isopropylglycine is expected to act as a potent secondary structure inducer.

Studies on analogous Cα,α-disubstituted glycines, such as Cα-methyl, Cα-isopropylglycine, have demonstrated that such steric bulk strongly promotes the formation of β-turns and helical structures. For instance, a tripeptide containing Cα-methyl, Cα-isopropylglycine was found to adopt a type-I β-turn conformation.[1] Similarly, other α,α-dialkylated residues like di-n-propylglycine and di-n-butylglycine have been shown to favor distorted type II β-turn conformations in model peptides.[2] This body of evidence strongly suggests that the N-isopropyl group of NIP will similarly guide the peptide backbone into well-defined, compact structures.

Quantitative Analysis of Conformational Preferences

To provide a quantitative understanding of the structural impact of N-isopropylglycine, this section presents data extrapolated from studies on sterically similar amino acid analogues. These values serve as a predictive guide for researchers designing peptides with Fmoc-NIP-OH.

X-ray Crystallography Data

X-ray crystallography provides high-resolution insights into the precise three-dimensional arrangement of atoms in a peptide. The table below summarizes key conformational parameters observed in crystal structures of peptides containing sterically demanding dialkylated glycine residues, which can be considered structural mimics of N-isopropylglycine-containing peptides.

| Peptide Sequence | Dialkylated Residue | Observed Secondary Structure | φ Angle (°) of Dialkylated Residue | ψ Angle (°) of Dialkylated Residue | Reference |

| Z-L-(αMe)Val-(L-Ala)2-OMe | Cα-methyl, Cα-isopropylglycine | Type-I β-turn | Not specified in abstract | Not specified in abstract | [1] |

| Boc-Ala-Dpg-Ala-OMe | α,α-di-n-propylglycine (Dpg) | Distorted Type II β-turn | +66.2 | +19.3 | [2] |

| Boc-Ala-Dbg-Ala-OMe | α,α-di-n-butylglycine (Dbg) | Distorted Type II β-turn | +66.5 | +21.1 | [2] |

Note: The φ and ψ angles for the Cα-methyl, Cα-isopropylglycine containing peptide were described as being in the right-handed helical region of the Ramachandran plot, which is consistent with β-turn formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. Different secondary structures exhibit characteristic CD spectra. The incorporation of N-isopropylglycine is anticipated to induce a shift in the CD spectrum towards that of a folded structure.

| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) |

| α-helix | ~208, ~222 | ~192 |

| β-sheet | ~218 | ~195 |

| Type I β-turn | ~225-230 (negative), ~205 (negative) | ~195 (positive) |

| Type II β-turn | ~228-230 (positive) | ~200 (positive) |

| Random Coil | ~195 | - |

Note: The exact positions and intensities of the CD bands for β-turns can vary depending on the specific amino acid sequence and the solvent conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the structural analysis of peptides containing N-isopropylglycine.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-NIP-OH

Objective: To synthesize a peptide containing an N-isopropylglycine residue.

Materials:

-

Fmoc-NIP-OH

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amide)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-NIP-OH (or other Fmoc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.

-

Add a base (e.g., DIEA) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the synthesized peptide.

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., trifluoroethanol)

-

Quartz cuvette with a defined path length (e.g., 1 mm)

Protocol:

-

Sample Preparation: Prepare a stock solution of the peptide in the chosen solvent. Determine the precise concentration of the peptide solution (e.g., by UV absorbance if the peptide contains aromatic residues). Dilute the stock solution to a final concentration suitable for CD analysis (typically 10-100 µM).

-

Instrument Setup:

-

Set the wavelength range (e.g., 190-260 nm).

-

Set the scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent alone.

-

Record the CD spectrum of the peptide solution.

-

-

Data Processing:

-

Subtract the baseline spectrum from the peptide spectrum.

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

-

mdeg is the measured ellipticity

-

c is the molar concentration of the peptide

-

l is the path length of the cuvette in cm

-

n is the number of amino acid residues

-

-

-

Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed three-dimensional structural information of the peptide in solution.

Materials:

-

Lyophilized purified peptide

-

NMR solvent (e.g., H₂O/D₂O 9:1, or deuterated organic solvents like DMSO-d₆)

-

NMR tubes

Protocol:

-

Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a concentration of approximately 1-5 mM.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify through-bond correlations between protons.

-

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

-

NOE Analysis: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

-

Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

X-ray Crystallography

Objective: To determine the solid-state structure of the peptide at atomic resolution.

Materials:

-

Highly purified peptide (>98%)

-

Crystallization screening kits

-

Microscope

-

Cryoprotectant

Protocol:

-

Crystallization Screening:

-

Prepare a concentrated solution of the peptide (typically 5-20 mg/mL).

-

Use a variety of crystallization screening conditions (e.g., hanging drop or sitting drop vapor diffusion) with different precipitants, buffers, and additives.

-

-

Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for diffraction.

-

Data Collection:

-

Mount a single crystal and flash-cool it in a cryostream.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an initial atomic model into the electron density map.

-

-

Structure Refinement: Refine the atomic model against the experimental data to improve its quality and agreement with the diffraction data.

-

Validation: Validate the final structure using various quality metrics.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of incorporating Fmoc-NIP-OH into a peptide and the subsequent structural analysis.

Caption: Workflow for the synthesis of a peptide containing N-isopropylglycine.

Caption: Experimental workflow for the structural analysis of an NIP-containing peptide.

Conclusion

The incorporation of Fmoc-N-isopropylglycine into peptides serves as a powerful strategy to induce conformational constraint, primarily promoting the formation of β-turns and helical structures. While direct quantitative data for NIP-containing peptides remains an area for further research, the extensive studies on analogous sterically hindered amino acids provide a strong predictive framework for its structural effects. The experimental protocols detailed in this guide offer a robust starting point for researchers aiming to synthesize and characterize novel peptidomimetics with tailored secondary structures, ultimately contributing to the advancement of peptide-based drug discovery and materials science.

References

- 1. Peptides from chiral C alpha,alpha-disubstituted glycines. Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] in simple derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Fmoc-NIP-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NIP-OH (Fmoc-(S)-nipecotic acid) is a proline analog and a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can impart unique conformational constraints and biological activities. A thorough understanding of its solubility and stability is paramount for its effective use, ensuring optimal reaction conditions, minimizing side reactions, and guaranteeing the integrity of the final peptide product. This guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of Fmoc-NIP-OH, along with detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Fmoc-NIP-OH is essential for its proper handling and application.

| Property | Value | Reference |

| Chemical Name | (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid | [1] |

| Synonyms | Fmoc-L-nipecotic acid, Fmoc-(S)-piperidine-3-carboxylic acid | [1][2] |

| CAS Number | 193693-68-4 | [1][2] |

| Molecular Formula | C21H21NO4 | [1][2][3] |

| Molecular Weight | 351.4 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 165-170 °C | [1] |

Solubility Profile

The solubility of Fmoc-NIP-OH is a critical factor in SPPS, directly impacting coupling efficiency. Like most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis and is insoluble in water.[5]

| Solvent | Abbreviation | Type | Quantitative Solubility | Qualitative Solubility |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | 55 mg/mL (156.52 mM)[3] | Highly Soluble |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Data not available | Soluble[5] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Data not available | Expected to be soluble |

| Dichloromethane | DCM | Nonpolar | Data not available | Expected to be soluble |

| Water | H₂O | Polar Protic | Data not available | Insoluble[5] |

Note: Sonication is recommended to aid dissolution in DMSO.[3] The expected solubility in NMP and DCM is based on the general behavior of Fmoc-amino acids. Empirical determination is recommended for specific applications.

Stability Profile

The stability of Fmoc-NIP-OH is dictated by the lability of the Fmoc protecting group. Understanding its stability under various conditions is crucial to prevent premature deprotection and ensure the integrity of the compound during storage and synthesis.

pH Stability

The Fmoc group is notably labile to basic conditions and stable under acidic and neutral conditions.[6][7]

-

Basic Conditions (pH > 8): Rapid cleavage of the Fmoc group occurs, typically using a secondary amine like piperidine in DMF. This is the basis for its use as a temporary protecting group in SPPS.[7]

-

Neutral Conditions (pH ≈ 7): Generally stable. A study on nipecotic acid prodrugs showed stability in a pH 7.4 buffered solution.[8]

-

Acidic Conditions (pH < 6): The Fmoc group is stable, allowing for the use of acid-labile side-chain protecting groups in orthogonal protection schemes.[7]

Temperature and Storage

Proper storage is essential to maintain the quality and stability of Fmoc-NIP-OH.

| Condition | Recommendation | Duration | Reference |

| Solid Powder | Store at -20°C | 3 years | [3] |

| In Solvent | Store at -80°C | 1 year | [3] |

Avoid repeated freeze-thaw cycles when in solution. For molecules requiring protection from light, shipping in amber glass bottles is a common practice.[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Equilibrium Solubility

This protocol outlines a method to determine the solubility of Fmoc-NIP-OH in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Fmoc-NIP-OH.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Fmoc-NIP-OH to the chosen solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the solution to settle. Carefully withdraw a sample of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of Fmoc-NIP-OH.

-

Calibration Curve Preparation:

-

Prepare a stock solution of Fmoc-NIP-OH of a known concentration in the solvent.

-

Perform a series of dilutions to create at least five standard solutions of different concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration to generate a linear calibration curve.

-

-

Quantification: Calculate the solubility of Fmoc-NIP-OH in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in mg/mL or mM.

Protocol 2: General Procedure for Fmoc-NIP-OH Coupling in SPPS

This protocol describes the standard steps for incorporating Fmoc-NIP-OH into a peptide chain during SPPS.

Fmoc-SPPS Amino Acid Coupling Cycle

Caption: Workflow for a single amino acid addition in Fmoc-SPPS.

Methodology:

-

Fmoc Deprotection:

-

Swell the resin-bound peptide in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the N-terminal Fmoc group.

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-NIP-OH and a suitable coupling agent (e.g., HBTU, HATU) and an additive (e.g., HOBt, Oxyma) in DMF.

-

Add a base (e.g., DIPEA, 2,4,6-collidine) to the solution to facilitate the activation of the carboxylic acid. Allow for a short pre-activation period.

-

Add the activated Fmoc-NIP-OH solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Role in Peptide Synthesis and Beyond

Fmoc-NIP-OH is primarily used as a building block in the synthesis of peptides.[4] Its rigid piperidine ring structure can be used to introduce conformational constraints, which can be beneficial for enhancing biological activity, selectivity, and stability of the resulting peptide. While the parent compound, nipecotic acid, is known to be an inhibitor of GABA transporters, there is no evidence to suggest that Fmoc-NIP-OH itself is directly involved in any signaling pathways.[9] Its utility lies in its role as a synthetic intermediate for the creation of novel peptide-based therapeutics and research tools.[1][10]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. FMOC-NIP-OH | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. chemimpex.com [chemimpex.com]

Exploring Fmoc-NIP-OH in Constrained Peptide Libraries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformational Constraint in Peptide Drug Discovery

Peptides offer a unique therapeutic modality, combining high specificity and potency with a favorable safety profile. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability. Introducing conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. By reducing the peptide's flexibility, we can lock it into a bioactive conformation, which can lead to enhanced binding affinity for its target, increased resistance to proteolytic degradation, and improved membrane permeability.

Fmoc-NIP-OH, or (S)-1-(Fmoc)-piperidine-3-carboxylic acid, is a proline analogue that introduces a six-membered ring into the peptide backbone. This building block serves as a valuable tool for creating conformationally constrained peptide libraries. The piperidine ring restricts the rotational freedom of the peptide backbone, influencing its secondary structure and pre-organizing it for target binding. This guide provides a comprehensive overview of the application of Fmoc-NIP-OH in the design, synthesis, and screening of constrained peptide libraries, offering detailed experimental protocols and a discussion of relevant signaling pathways.

Core Concepts: The Impact of Fmoc-NIP-OH on Peptide Properties

The incorporation of Fmoc-NIP-OH into a peptide sequence can profoundly influence its biophysical and pharmacological properties. The rigid piperidine scaffold is expected to impart several key advantages:

-

Enhanced Binding Affinity: By reducing the entropic penalty of binding, the pre-organized conformation of a peptide containing a nipecotic acid residue can lead to a higher affinity for its biological target.

-

Increased Proteolytic Stability: The non-natural piperidine structure can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.

-

Modulated Cell Permeability: The introduction of N-alkylation and a more rigid structure can alter the peptide's polarity and shape, potentially improving its ability to cross cell membranes.

The following tables illustrate the hypothetical quantitative data that would be collected to evaluate the impact of Fmoc-NIP-OH on a peptide library.

Table 1: Comparative Binding Affinity Data

| Peptide ID | Sequence | Constraint | Target | Binding Affinity (Kd, nM) |

| P-001 | Ac-X-Y-Z-NH2 | Linear | Receptor A | 150 |

| P-002 | Ac-X-NIP-Z-NH2 | NIP-Constrained | Receptor A | 25 |

| P-003 | Ac-A-B-C-NH2 | Linear | Receptor B | 500 |

| P-004 | Ac-A-NIP-C-NH2 | NIP-Constrained | Receptor B | 80 |

Table 2: Proteolytic Stability Assay Results

| Peptide ID | Sequence | Constraint | Protease | Half-life (t1/2, min) |

| P-001 | Ac-X-Y-Z-NH2 | Linear | Trypsin | 15 |

| P-002 | Ac-X-NIP-Z-NH2 | NIP-Constrained | Trypsin | 120 |

| P-003 | Ac-A-B-C-NH2 | Linear | Chymotrypsin | 25 |

| P-004 | Ac-A-NIP-C-NH2 | NIP-Constrained | Chymotrypsin | 180 |

Table 3: Cell Permeability (Caco-2) Assay Data

| Peptide ID | Sequence | Constraint | Apparent Permeability (Papp, 10-6 cm/s) |

| P-001 | Ac-X-Y-Z-NH2 | Linear | 0.5 |

| P-002 | Ac-X-NIP-Z-NH2 | NIP-Constrained | 2.1 |

| P-003 | Ac-A-B-C-NH2 | Linear | 0.8 |

| P-004 | Ac-A-NIP-C-NH2 | NIP-Constrained | 3.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a constrained peptide library using Fmoc-NIP-OH, followed by screening and characterization protocols.

Synthesis of a One-Bead-One-Compound (OBOC) Constrained Peptide Library using Split-and-Mix Method

This protocol outlines the synthesis of a peptide library where each bead carries a unique peptide sequence, with Fmoc-NIP-OH incorporated at a specific position.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-NIP-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Split-and-mix synthesis apparatus

Procedure:

-

Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1-2 hours.

-

First Position Coupling (Fixed):

-

Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) using DIC and OxymaPure in DMF for 2 hours.

-

Confirm coupling completion with a Kaiser test.

-

-

Split-and-Mix Cycles (Randomized Positions):

-

Deprotect the resin as in step 2.

-

Split: Divide the resin into equal portions, one for each amino acid to be incorporated at this position.

-

Couple: In separate reaction vessels, couple a different Fmoc-amino acid to each resin portion.

-

Mix: Combine all resin portions, wash thoroughly, and mix to ensure randomization.

-

Repeat the split-and-mix cycle for each randomized position.

-

-

Incorporation of Fmoc-NIP-OH (Fixed Position):

-

After a split-and-mix cycle, deprotect the entire batch of resin.

-

Couple Fmoc-NIP-OH to the entire resin pool using the standard coupling protocol. A longer coupling time or double coupling may be beneficial due to the steric hindrance of the piperidine ring.

-

-

Subsequent Positions: Continue with further split-and-mix cycles or fixed couplings as per the library design.

-

Final Deprotection and Cleavage:

-

After the final coupling, deprotect the N-terminal Fmoc group.

-

Wash the resin extensively with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups.

-

Precipitate the peptides in cold diethyl ether, centrifuge, and lyophilize.

-

On-Bead Screening of the Peptide Library

This protocol describes a typical on-bead screening method to identify peptides that bind to a target of interest.

Materials:

-

OBOC peptide library on beads

-

Target protein, fluorescently labeled (e.g., with FITC)

-

Phosphate-buffered saline (PBS) with 0.1% Tween 20 (PBST)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Fluorescence microscope or bead sorter

Procedure:

-

Bead Preparation: Wash the library beads with PBST.

-

Blocking: Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.

-

Incubation with Target: Incubate the blocked beads with the fluorescently labeled target protein at a suitable concentration for 1-2 hours.

-

Washing: Wash the beads extensively with PBST to remove unbound target protein.

-

Identification of Hits:

-

Visually inspect the beads under a fluorescence microscope and manually pick the fluorescent "hit" beads.

-

Alternatively, use an automated bead sorter to isolate the fluorescent beads.

-

-

Hit Characterization: Cleave the peptide from the isolated hit beads and determine its sequence by mass spectrometry.

Proteolytic Stability Assay

This assay determines the stability of peptides in the presence of proteases.

Materials:

-

Purified peptides (with and without NIP)

-

Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

-

Quenching solution (e.g., 10% TFA)

-

LC-MS system

Procedure:

-

Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.

-

Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) for each peptide.

Caco-2 Cell Permeability Assay

This assay assesses the ability of peptides to cross a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell plates

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Peptide solutions

-

LC-MS system

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

-

Assay Initiation:

-

Wash the cell monolayers with transport buffer.

-

Add the peptide solution to the apical (donor) side of the Transwell.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At specified time intervals, take samples from the basolateral side and replace with fresh transport buffer.

-

Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each peptide.

Relevant Signaling Pathways: Targeting the GABAergic System

The structural similarity of the piperidine ring in Fmoc-NIP-OH to nipecotic acid, a known inhibitor of GABA transporters (GATs), suggests that constrained peptide libraries incorporating this building block could be directed towards targets within the GABAergic signaling pathway. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability.

Key components of the GABAergic synapse include:

-

GABA Synthesis: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).

-

Vesicular Transport: GABA is packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).

-

Release and Receptor Binding: Upon neuronal stimulation, GABA is released into the synaptic cleft and binds to postsynaptic GABA receptors (GABAA and GABAB receptors).

-

Reuptake: GABA is cleared from the synaptic cleft by GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.

Peptides containing NIP moieties could potentially act as inhibitors of GATs, leading to an increase in the synaptic concentration of GABA and enhanced inhibitory neurotransmission. This could be a therapeutic strategy for conditions associated with neuronal hyperexcitability, such as epilepsy and anxiety.

Conclusion and Future Directions

Fmoc-NIP-OH is a promising building block for the construction of conformationally constrained peptide libraries. The incorporation of the piperidine ring is anticipated to enhance the therapeutic potential of peptides by improving their binding affinity, metabolic stability, and cell permeability. While direct quantitative data for Fmoc-NIP-OH-containing libraries is currently limited in the public domain, the established protocols for library synthesis and screening, combined with the known pharmacology of nipecotic acid derivatives, provide a strong rationale for its exploration in drug discovery programs. Future work should focus on the systematic evaluation of Fmoc-NIP-OH in diverse peptide scaffolds to quantify its impact on a range of biophysical and pharmacological properties. Such studies will be invaluable for guiding the rational design of next-generation constrained peptide therapeutics.

Methodological & Application

Application Notes and Protocols for Fmoc-NIP-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of complex peptide sequences.[1][2][3][4] This application note provides a detailed protocol for the incorporation of Fmoc-NIP-OH (Fmoc-L-nipecotic acid), a specialized amino acid derivative, into peptide chains via Fmoc-SPPS. Fmoc-NIP-OH is a valuable building block for introducing a photocleavable 7-nitroindoline moiety, allowing for the spatial and temporal control of peptide activity or structure through light induction.[1][5][6][7] The protocols outlined herein are intended for researchers in academia and industry engaged in peptide synthesis, drug discovery, and materials science.

Core Principles of Fmoc-SPPS

Fmoc-SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The synthesis cycle consists of three primary stages:

-

Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the newly liberated N-terminal amine of the peptide chain, forming a new peptide bond.[4]

-

Washing: Following deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers.

Data Presentation: Quantitative Parameters in Fmoc-SPPS

The success of Fmoc-SPPS is contingent on the careful control of various quantitative parameters. The following tables summarize key data for resin selection, Fmoc deprotection, amino acid coupling, and cleavage.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | Linker | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.3 - 1.0 | 95% TFA |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected) | 0.3 - 1.5 | 1-5% TFA in DCM (mild); 95% TFA (full) |

| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | Amide | 0.3 - 0.8 | 95% TFA |

Table 2: Fmoc Deprotection Conditions

| Reagent | Concentration | Solvent | Reaction Time |

| Piperidine | 20% (v/v) | DMF | 2 x 10 min |

| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min |

| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF | 2 x 5 min |

Table 3: Common Coupling Reagents and Conditions for Fmoc-NIP-OH

Note: Specific conditions for Fmoc-NIP-OH are based on standard protocols for non-sterically hindered amino acids. Optimization may be required.

| Coupling Reagent | Activator Additive | Base | Equivalents (AA:Coupling Reagent:Base) | Solvent | Typical Coupling Time |

| HBTU | HOBt | DIPEA | 1:0.95:2 | DMF | 30 - 60 min |

| HATU | HOAt | DIPEA or Collidine | 1:0.95:2 | DMF | 20 - 45 min |

| DIC | HOBt or Oxyma | N/A | 1:1:1 | DMF/DCM | 1 - 2 hours |

| PyBOP | HOBt | DIPEA | 1:1:2 | DMF | 30 - 60 min |

Table 4: Standard Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v) | Scavengers | Recommended for Peptides Containing | Cleavage Time |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Cys, Met, Trp, Tyr, Arg | 2 - 4 hours |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Arg(Pbf/Pmc) | 2 - 4 hours |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, TIS | Trp, Met, Tyr | 2 - 4 hours |

| Standard TFA | TFA/H₂O/TIS (95:2.5:2.5) | TIS | Peptides without sensitive residues | 1.5 - 3 hours |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis Incorporating Fmoc-NIP-OH

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling: a. Place 100-200 mg of the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.